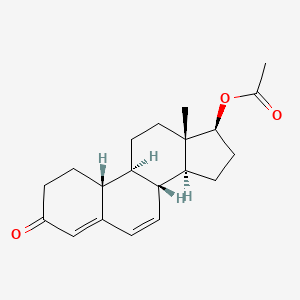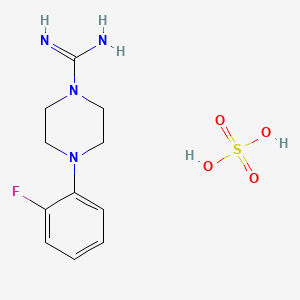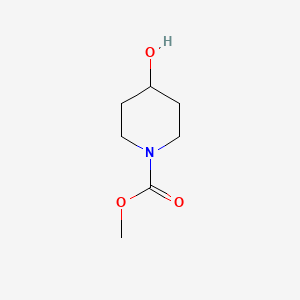
Acide 3-cyanopyridine-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanopyridine-2-carboxylic acid is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the pyridine ring. Pyridine derivatives, including 3-Cyanopyridine-2-carboxylic acid, are known for their wide range of biological and pharmacological activities .
Applications De Recherche Scientifique
3-Cyanopyridine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
3-Cyanopyridine-2-carboxylic acid, a derivative of cyanopyridines, has been reported to possess various pharmacological activities Cyanopyridines have been found to exhibit antitumor activity against liver carcinoma cell line (hepg2) , suggesting that they may target cancer cells.
Result of Action
The pyridine derivatives, including 3-Cyanopyridine-2-carboxylic acid, have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.
Analyse Biochimique
Biochemical Properties
3-Cyanopyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It is a substrate for the enzyme nitrilase, which belongs to the group of hydrolases that catalyse the hydrolysis of nitrile compounds, yielding a carboxylic acid . The nitrilase of Nocardia globerula NHB-2 has shown high activity against 3-cyanopyridine .
Cellular Effects
The effects of 3-Cyanopyridine-2-carboxylic acid on cells have been studied in the context of cancer. Some 3-cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (HEPG2), with IC50 values of 1.46 and 7.08 µM, respectively . These compounds have been found to induce cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Cyanopyridine-2-carboxylic acid involves its conversion to carboxylic acids by the enzyme nitrilase . This reaction involves the hydrolysis of the nitrile group of the compound, yielding a carboxylic acid and releasing ammonia . Some 3-cyanopyridine derivatives have shown to reduce the expression of survivin, a protein that inhibits apoptosis, through proteasome-dependent survivin degradation .
Temporal Effects in Laboratory Settings
The effects of 3-Cyanopyridine-2-carboxylic acid over time in laboratory settings have been observed in the context of its enzymatic conversion. The nitrilase of Nocardia globerula NHB-2, which converts 3-cyanopyridine to nicotinic acid, has been found to be active within pH 3.0–12.0 and temperature ranging from 25 to 65 °C with optimal at pH 9.0 and temperature 50–55 °C .
Metabolic Pathways
3-Cyanopyridine-2-carboxylic acid is involved in the metabolic pathway catalyzed by the enzyme nitrilase . This enzyme converts nitriles to carboxylic acids, a process that is part of the nitrogen metabolism in bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Cyanopyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyanoacetic acid hydrazones with sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate or sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate under reflux conditions . Another method includes the reaction of cyanoacetic acid hydrazides with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene)methanolate .
Industrial Production Methods
Industrial production of 3-Cyanopyridine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid group.
Reduction: Reduction of the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 3-Aminopyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyanopyridine-2-carboxylic acid include:
5-Cyanopyridine-2-carboxylic acid: Another pyridine derivative with a cyano and carboxylic acid group at different positions.
2-Cyanopyridine: A simpler pyridine derivative with only a cyano group.
3-Aminopyridine-2-carboxylic acid: A derivative with an amino group instead of a cyano group.
Uniqueness
What sets 3-Cyanopyridine-2-carboxylic acid apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual functional groups allow for a wider range of chemical modifications and interactions, making it a versatile compound in both synthetic chemistry and biological research .
Propriétés
IUPAC Name |
3-cyanopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNUUHOZRDQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508783 |
Source


|
| Record name | 3-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53940-10-6 |
Source


|
| Record name | 3-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)






![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)






